molecular formula C27H30N2O4S B3009984 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide CAS No. 501352-56-3

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide

Cat. No.: B3009984
CAS No.: 501352-56-3
M. Wt: 478.61
InChI Key: UKBPZHJYZJZERY-UHFFFAOYSA-N
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Description

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a carbothioamide functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves multiple steps. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human error.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline
  • 4,7-dimethoxy-5-methyl-1,3-benzodioxole
  • 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

Uniqueness

What sets 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4S/c1-18-6-5-7-20(14-18)28-27(34)29-13-12-19-15-25(31-3)26(32-4)16-23(19)24(29)17-33-22-10-8-21(30-2)9-11-22/h5-11,14-16,24H,12-13,17H2,1-4H3,(H,28,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBPZHJYZJZERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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